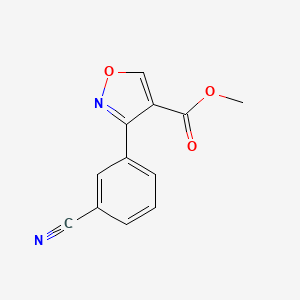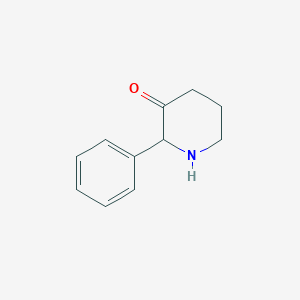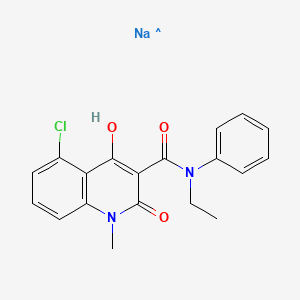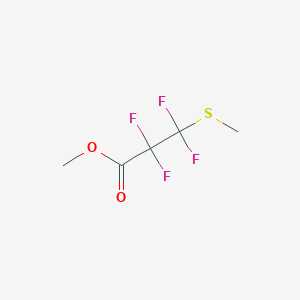
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite. The reaction is usually carried out under mild conditions and can be catalyzed by metals such as copper (I) or ruthenium (II) .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoxazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic properties.
4,5-Diphenylisoxazole: Used in anti-inflammatory applications.
3,4,5-Trisubstituted Isoxazoles: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a carbomethoxy group and a cyanophenyl group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
methyl 3-(3-cyanophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-14-11(10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |
Clé InChI |
UFOKNGQFVSMFMS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CON=C1C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)



![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)






